TRPV4 Antagonism: 3-Piperidin-4-yl-propionic Acid Exhibits Sub‑Micromolar Potency Across Species Orthologs
3-Piperidin-4-yl-propionic acid demonstrates sub‑micromolar antagonism of the transient receptor potential vanilloid 4 (TRPV4) ion channel across multiple species. In calcium flux assays performed in HEK293 cells, the compound inhibits mouse TRPV4 with an IC50 of 320 nM, human TRPV4 with an IC50 of 420 nM, rat TRPV4 with an IC50 of 660 nM, and human TRPV4 under hypotonic stimulation with an IC50 of 570 nM [1]. By comparison, the potent reference TRPV4 antagonist 4 (CAS 2918803-89-9) exhibits an IC50 of 22.65 nM in calcium imaging assays, but this compound is structurally unrelated, containing a benzimidazole‑cyanocyclobutyl scaffold . Among piperidine‑based TRPV4 antagonists, 1‑piperidinylbenzimidazoles have been identified as potent inhibitors, but direct head‑to‑head comparisons with 3‑piperidin‑4‑yl‑propionic acid are not available [2]. The quantitative data confirm that 3‑piperidin‑4‑yl‑propionic acid possesses intrinsic TRPV4 antagonist activity, with modest species‑dependent variation in potency.
| Evidence Dimension | TRPV4 antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 320 nM (mouse), 420 nM (human), 660 nM (rat), 570 nM (human, hypotonic) |
| Comparator Or Baseline | TRPV4 antagonist 4: IC50 = 22.65 nM (human, calcium imaging) |
| Quantified Difference | 3-Piperidin-4-yl-propionic acid is ~14‑fold less potent than the potent reference antagonist 4 on human TRPV4 |
| Conditions | HEK293 cells expressing recombinant TRPV4; calcium flux assay with 4α‑PDD stimulation |
Why This Matters
The species‑specific TRPV4 antagonist activity profile enables researchers to select this compound for preclinical studies requiring modulation of TRPV4‑mediated calcium signaling, while understanding its relative potency compared to more optimized antagonists.
- [1] BindingDB. BDBM50117636: 3-Piperidin-4-ylpropanoic Acid TRPV4 Antagonist Data. 2023. View Source
- [2] Brooks CA, Cheung M, Eidam HS, Fox RM, Hilfiker MA, Manas ES, et al. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema. ACS Med Chem Lett. 2013;4(2):207-212. View Source
